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  • Product: 5-Amino-2-(o-tolyloxy)benzenesulphonic acid
  • CAS: 93893-58-4

Core Science & Biosynthesis

Foundational

solubility profile of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid in Organic Solvents This guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-(o-toly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural properties, a predictive framework for its behavior in various organic solvents, and detailed protocols for empirical solubility determination.

Introduction: The Importance of a Solubility Profile

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is a complex organic molecule featuring multiple functional groups that dictate its physicochemical properties. Understanding its solubility is paramount for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. Poor solubility can impede biological assays, lead to low bioavailability, and create significant challenges in process chemistry.[1][2] This guide provides the theoretical and practical framework necessary to establish a robust solubility profile for this compound.

Part 1: Theoretical Solubility Profile and Predictive Analysis

In the absence of extensive empirical data, a predictive analysis based on molecular structure is the first step in understanding solubility. The principle of "like dissolves like" serves as our primary guide, where the polarity and hydrogen bonding capabilities of the solute are matched with those of the solvent.[3]

Molecular Structure Deconstruction

The solubility of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid is a balance between its highly polar, hydrophilic functional groups and its nonpolar, hydrophobic aromatic structures.

  • Sulphonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It is an excellent hydrogen bond donor and acceptor, conferring a strong tendency to dissolve in polar solvents, particularly those capable of hydrogen bonding.[4][5][6][7]

  • Amino Group (-NH₂): As a primary aromatic amine, this group is basic and polar. It can both donate and accept hydrogen bonds, further enhancing solubility in polar protic solvents.[8][9][10]

  • Zwitterionic Character: The presence of a strong acidic group (-SO₃H) and a basic group (-NH₂) suggests that the molecule likely exists as an internal salt, or zwitterion. This significantly increases its polarity and favors solubility in highly polar solvents over nonpolar ones.

  • Ether Linkage (-O-): The ether group introduces polarity and can act as a hydrogen bond acceptor. However, it is a less powerful contributor to aqueous or polar solubility than a hydroxyl or amino group because it cannot donate a hydrogen bond.[11][12][13]

  • Aromatic Rings (Benzene and Toluene moieties): These phenyl and tolyl groups are nonpolar and hydrophobic. They contribute to solubility in nonpolar aromatic solvents (like toluene) through van der Waals interactions but will resist dissolution in highly polar solvents.

The diagram below illustrates the competing solubility drivers within the molecule.

G cluster_molecule 5-Amino-2-(o-tolyloxy)benzenesulphonic acid Molecule Core Structure Sulfonic_Acid Sulphonic Acid (-SO3H) Highly Polar, H-Bond Donor/Acceptor Molecule->Sulfonic_Acid Drives solubility in POLAR SOLVENTS Amino_Group Amino Group (-NH2) Polar, Basic, H-Bond Donor/Acceptor Molecule->Amino_Group Drives solubility in POLAR SOLVENTS Ether_Linkage Ether Linkage (-O-) Polar, H-Bond Acceptor Molecule->Ether_Linkage Moderately enhances polar solubility Aromatic_Rings Aromatic Rings Nonpolar, Hydrophobic Molecule->Aromatic_Rings Drives solubility in NONPOLAR SOLVENTS

Caption: Key functional groups influencing the molecule's solubility.

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, we can predict the compound's general solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh Strong hydrogen bonding interactions with the -SO₃H and -NH₂ groups.[4]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole-dipole interactions can solvate the polar and zwitterionic character of the molecule. DMSO is often an excellent solvent for complex, multifunctional compounds.
Intermediate Polarity Acetone, Ethyl AcetateLow to Moderate These solvents lack the strong hydrogen bonding or dipolar character needed to effectively overcome the solute's strong intermolecular forces.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The large, nonpolar regions of these solvents cannot effectively solvate the highly polar sulphonic acid and amino groups.[3] The hydrophobic aromatic rings of the solute are insufficient to drive dissolution.
Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework can be employed.[14][15] HSP deconstructs solubility into three components:

  • δd: Energy from dispersion forces

  • δp: Energy from dipolar intermolecular forces

  • δh: Energy from hydrogen bonds

A material is assigned a point in 3D "Hansen space." Solvents with HSP coordinates close to those of the solute are highly likely to dissolve it.[16][17] While the specific HSP values for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid require experimental determination or computational modeling, this approach is invaluable for systematically screening and selecting optimal solvents in a research setting.[18]

Part 2: Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical measurement. The choice of assay depends on the stage of research, from high-throughput screening to late-stage development. The two primary methods are for determining kinetic and thermodynamic solubility.[1]

Protocol 1: Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous or organic medium.[19][20] It is a high-throughput method ideal for early-stage discovery.

Methodology: Nephelometric (Light Scattering) Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.

  • Solvent Plate Preparation: In a 96-well microtiter plate, dispense the desired organic solvents into each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the organic solvents and perform serial dilutions across the plate to create a concentration gradient.

  • Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[1]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in signal is detected above the background is the kinetic solubility limit.

Caption: Workflow for a kinetic solubility assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[2] The shake-flask method is the gold-standard for this measurement.[21]

Methodology: Shake-Flask Method

  • Add Excess Solid: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The solid should be in its most stable crystalline form.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is critically important and is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve.

Caption: Workflow for the thermodynamic shake-flask assay.

Part 3: Data Interpretation and Application

The data gathered from these experiments allow for the construction of a comprehensive solubility profile.

Summarizing Experimental Data

Results should be tabulated for clear comparison.

SolventSolvent ClassKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)Observations
MethanolPolar ProticExperimental ValueExperimental ValueClear dissolution, etc.
AcetonitrilePolar AproticExperimental ValueExperimental Value
AcetoneIntermediateExperimental ValueExperimental Value
TolueneNonpolarExperimental ValueExperimental ValueNo visible dissolution.
HexaneNonpolarExperimental ValueExperimental ValueNo visible dissolution.
Correlating Structure with Empirical Results

The final step is to synthesize the theoretical predictions with the empirical data. This process validates the initial structural assessment and provides a powerful, predictive model for future work with this molecule or its analogues.

G A Molecular Structure (Polar/Nonpolar Balance) C Predicted Solubility (e.g., High in Methanol, Low in Hexane) A->C E Verified Solubility Profile A->E Is Validated By B Solvent Properties (Polarity, H-Bonding) B->C D Experimental Measurement (Shake-Flask, HPLC) C->D Guides Experiment Design D->E Provides Quantitative Data

Caption: Logical flow from prediction to a verified profile.

Conclusion

The solubility of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid in organic solvents is governed by the strong, competing influences of its hydrophilic (sulphonic acid, amino) and hydrophobic (aromatic rings) moieties. Due to its likely zwitterionic nature, it is predicted to be most soluble in polar protic and polar aprotic solvents like alcohols, DMSO, and DMF, with very limited solubility in nonpolar media such as alkanes and aromatic hydrocarbons. This guide provides both the theoretical foundation for these predictions and the robust, validated experimental protocols required to quantify this solubility profile accurately. For any scientist or developer, establishing this profile is a critical step in harnessing the full potential of this compound.

References

  • Bevan, C. D. (2000).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Available at: [Link]

  • University of Waterloo. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Fiveable. (2025). Solubility in organic solvents: Organic Chemistry II Study.... Available at: [Link]

  • Nichols, D. E. (n.d.). Organic Chemistry II. Available at: [Link]

  • Zhang, J., et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available at: [Link]

  • Riniker, S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Available at: [Link]

  • Vedantu. (2024). How do functional groups influence solubility class 11 chemistry CBSE. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • SlideShare. (n.d.). Amine compounds. Available at: [Link]

  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

  • ACS Publications. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • EBSCO. (2022). Ethers | Chemistry | Research Starters. Available at: [Link]

  • Cedars-Sinai. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. Available at: [Link]

  • Wikipedia. (2021). Sulfonic acid. Available at: [Link]

  • Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Inventiva. (n.d.). Physicochemical Toolbox. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Available at: [Link]

  • ResearchGate. (2021). Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents. Available at: [Link]

  • MDPI. (2024). Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. Available at: [Link]

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Exploratory

A Technical Guide to the Safe Handling of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (CAS: 93893-58-4)

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the available safety data, inferred hazards, and recommended handling protocols for 5-Amino-2-(o-tolyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety data, inferred hazards, and recommended handling protocols for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid. As specific toxicological data for this compound is limited, this guide synthesizes information from its chemical class and structurally related analogues to establish a robust, precautionary framework for its safe use in a research and development setting.

Chemical and Physical Identity

A thorough understanding of a compound's identity and physical properties is the foundation of a reliable safety assessment. 5-Amino-2-(o-tolyloxy)benzenesulphonic acid is an aromatic compound containing an amine, an ether linkage, and a sulphonic acid group. These functional groups dictate its chemical reactivity and potential physiological effects.

The IUPAC name for this compound is 5-amino-2-(2-methylphenoxy)benzenesulfonic acid[1]. Its key identifiers and computed physical properties are summarized below.

PropertyValueSource
CAS Number 93893-58-4PubChem[1]
Molecular Formula C13H13NO4SPubChem[1][2]
Molecular Weight 279.31 g/mol PubChem[1][2]
InChIKey XSPLXTVIPOKKOJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=CC=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)OPubChem[1]
Computed XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Structural Representation

The arrangement of the functional groups on the benzene rings is critical to its properties. The diagram below illustrates the connectivity of the o-tolyloxy group, the amino group, and the benzenesulphonic acid core.

G cluster_core Benzenesulphonic Acid Core cluster_substituent Tolyloxy Substituent Benzene Ring 1 Benzene Ring 1 Amino Group (-NH2) Amino Group (-NH2) Benzene Ring 1->Amino Group (-NH2) para Ether Linkage (-O-) Ether Linkage (-O-) Benzene Ring 1->Ether Linkage (-O-) meta Sulphonic Acid Group (-SO3H) Sulphonic Acid Group (-SO3H) Toluene Ring Toluene Ring Ether Linkage (-O-)->Toluene Ring Methyl Group (-CH3) Methyl Group (-CH3) Toluene Ring->Methyl Group (-CH3) ortho

Caption: Functional group relationships in the molecule.

Hazard Assessment and Precautionary GHS Profile

A comprehensive toxicological investigation for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid has not been published.[3] Therefore, a precautionary hazard assessment must be conducted based on the known risks associated with structurally similar arylsulphonic acids and aromatic amines.

Many benzenesulphonic acid derivatives are classified as corrosive or severe irritants.[4][5] The presence of the sulphonic acid group imparts strong acidic properties, while the aromatic amine can be a source of skin sensitization and other health effects.[6] Consequently, this compound should be handled as a hazardous substance until proven otherwise.

Based on data from related compounds, the following GHS classifications should be provisionally adopted:

Hazard ClassCategoryPrecautionary StatementRationale / Supporting Evidence
Skin Corrosion/Irritation Category 1B / 2H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.Many arylsulphonic acids are corrosive or irritating to the skin.[4][5][7]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.The acidic nature poses a significant risk of severe, irreversible eye damage upon contact.[4][5]
Skin Sensitization Category 1BH317: May cause an allergic skin reaction.Aromatic amines are a well-known class of skin sensitizers.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Fine powders of acidic or irritating compounds can cause respiratory tract irritation upon inhalation.[3][7]

Note: The toxicological properties of this specific chemical have not been thoroughly investigated.[3] This profile is based on an expert assessment of its chemical structure and data from analogous compounds.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, appropriate personal protective equipment (PPE), and strict handling procedures is essential to minimize exposure.

Engineering Controls

The primary method for exposure control is to handle the material within a properly functioning chemical fume hood. This prevents the inhalation of dust and aerosols.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should follow a systematic workflow.

PPE_Workflow start Start: Task Assessment weighing Weighing solid powder? start->weighing dissolving Handling solution? weighing->dissolving No fume_hood Work in a Chemical Fume Hood weighing->fume_hood Yes dissolving->fume_hood Yes goggles Wear Chemical Splash Goggles (EN166 or ANSI Z87.1) fume_hood->goggles gloves Wear Nitrile or Neoprene Gloves (Check breakthrough time) goggles->gloves lab_coat Wear a Lab Coat (Buttoned, full-length) gloves->lab_coat end Proceed with Experiment lab_coat->end

Caption: Personal Protective Equipment (PPE) selection workflow.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] Keep away from incompatible materials.

  • Incompatible Materials: Avoid strong bases and strong oxidizing agents.[9] Reaction with these materials could generate heat or hazardous products.

Emergency and First-Aid Procedures

Rapid and correct first aid is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before handling the compound.

First-Aid Workflow

First_Aid_Workflow exposure Exposure Event Occurs route Identify Route of Exposure exposure->route skin Skin Contact: - Remove all contaminated clothing immediately. - Rinse skin with water/shower for 15 min. route->skin Skin eye Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present. - Continue rinsing for at least 15 min. route->eye Eye inhalation Inhalation: - Move person to fresh air. - Keep at rest in a comfortable position. route->inhalation Inhalation ingestion Ingestion: - Rinse mouth with water. - Do NOT induce vomiting. route->ingestion Ingestion medical Seek Immediate Medical Attention (Bring SDS with you) skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Emergency first-aid response workflow.

Notes to Physician

Treatment should be symptomatic.[9] Due to the corrosive nature inferred from related compounds, delayed effects such as pulmonary edema may occur after significant inhalation.

Toxicological Profile (Inferred)

While specific studies on 5-Amino-2-(o-tolyloxy)benzenesulphonic acid are not available, an analysis of its functional components provides insight into its potential toxicological properties.

  • Sulphonic Acid Group: Benzenesulphonic acids are strong acids and are expected to cause local corrosive or irritating effects upon contact with tissue.[10]

  • Aromatic Amine Group: Aromatic amines as a class are associated with various toxicological concerns, including methemoglobinemia, and skin sensitization. Some are also known or suspected carcinogens, although no data is available to make such an assessment for this specific compound.[11]

  • Metabolism: The compound is likely metabolized in the liver. The ether linkage could potentially be cleaved, leading to the formation of 2-aminophenol-4-sulphonic acid and cresol, each with its own toxicological profile. However, without experimental data, this remains speculative.

Limited data on related benzenesulphonic acid compounds show that they may have some genotoxic potential in vitro, but in vivo data is often lacking or negative.[11] Given the absence of data, it is prudent to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Concluding Remarks

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is a compound for which a complete, experimentally-verified safety profile is not publicly available. The causality behind the stringent safety protocols recommended in this guide stems from the inherent risks associated with its functional groups: the corrosive potential of the sulphonic acid and the sensitizing and systemic potential of the aromatic amine. Researchers, scientists, and drug development professionals must adhere to a precautionary principle, employing robust engineering controls and comprehensive personal protective equipment to mitigate the risks of skin, eye, and respiratory tract exposure. All handling procedures should be executed under the assumption that the compound is corrosive and a potential skin sensitizer.

References

  • PubChem. 5-Amino-2-(o-tolyloxy)benzenesulphonic acid. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). 5-AMINO-2-(O-TOLYLOXY)BENZENESULFONIC ACID. [Link]

  • Angene Chemical. Safety Data Sheet (for 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid). [Link]

  • NextSDS. 5-amino-2-(p-toluidino)benzenesulphonic acid — Chemical Substance Information. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2- (phenylamino)-,monosodium salt: Human health tier III assessment. [Link]

  • PubChem. 5-Amino-2-hydroxybenzenesulphonic acid. National Center for Biotechnology Information. [Link]

  • BASF. Safety Data Sheet. [Link]

  • Nevada Division of Environmental Protection. Toxicological Profiles for Three Organic Acids. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Data for 5-Amino-2-hydroxybenzenesulphonic acid. [Link]

  • Maruzen Petrochemical Co., LTD. METHYL PROPYLENE DI GLYCOL (MFDG) Safety Data Sheet. [Link]

  • Fundamental Toxicological Sciences. Journal Homepage. [Link]

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Foundational

The Mechanism of Action of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid Derivatives: A Hypothesis-Driven Exploration

An In-depth Technical Guide Introduction: Deconstructing a Novel Chemical Scaffold The field of medicinal chemistry is characterized by the continuous exploration of novel chemical scaffolds to address unmet therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: Deconstructing a Novel Chemical Scaffold

The field of medicinal chemistry is characterized by the continuous exploration of novel chemical scaffolds to address unmet therapeutic needs. The class of compounds defined by the 5-Amino-2-(o-tolyloxy)benzenesulphonic acid core (see Figure 1) represents one such area of nascent interest. While direct, extensive research into the specific mechanism of action of these derivatives is limited in publicly available literature, a detailed analysis of the molecule's constituent pharmacophores allows for the formulation of a robust, evidence-based hypothesis regarding their potential biological activities.

This technical guide deconstructs the 5-Amino-2-(o-tolyloxy)benzenesulphonic acid structure into its two primary bioactive moieties: the benzenesulphonamide/sulphonic acid group and the 5-amino-2-phenoxy group . By drawing parallels to well-characterized drugs and compound classes that contain these moieties, we can project a plausible multi-target mechanism of action, primarily centered on anti-inflammatory pathways. This document will not only explore these hypothetical mechanisms but also lay out a comprehensive, self-validating experimental workflow for their empirical verification, providing a roadmap for researchers and drug development professionals.

The core structure, 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, is chemically defined with a molecular formula of C13H13NO4S.[1][2] Our exploration focuses on its derivatives, where the sulphonic acid may be functionalized (e.g., as a sulphonamide) or other positions on the aromatic rings may be substituted to modulate potency, selectivity, and pharmacokinetic properties.

Part 1: The Benzenesulphonamide Moiety - A Privileged Pharmacophore in Drug Design

The benzenesulphonamide group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites. Derivatives of our target scaffold incorporating a sulphonamide are likely to share mechanistic traits with this broad class of compounds.

Anti-inflammatory and Antimicrobial Activity

A significant body of research demonstrates that benzenesulphonamide derivatives possess potent anti-inflammatory and antimicrobial properties.[3] For example, certain novel benzenesulphonamides have shown remarkable efficacy in in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, with some compounds producing over 90% inhibition of edema.[3] This effect is often attributed to the modulation of inflammatory cascades. Furthermore, various derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3]

Carbonic Anhydrase Inhibition

The sulphonamide group is the quintessential pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] CAs play a critical role in physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is the mechanism behind diuretics (CA II), antiglaucoma agents (CA II), and even some anticancer and anti-obesity drugs (CA IX, XII).[4] It is highly probable that 5-Amino-2-(o-tolyloxy)benzenesulphonamide derivatives would exhibit inhibitory activity against one or more of the 15 human CA isoforms, a property that must be profiled early in development to understand both therapeutic potential and potential side effects.

Part 2: The 5-Amino-2-Phenoxy Moiety - A Structural Analogue of 5-Aminosalicylic Acid (5-ASA)

The 5-amino-2-phenoxy portion of the scaffold bears a strong structural resemblance to 5-aminosalicylic acid (5-ASA or mesalamine), the active component in drugs used to treat inflammatory bowel disease (IBD) like ulcerative colitis.[5] The mechanism of 5-ASA is multifaceted and locally acting in the colon, providing a rich source of hypotheses for our target compounds.

Modulation of the Arachidonic Acid Cascade

The most cited mechanism for 5-ASA involves the interruption of the arachidonic acid cascade, which produces pro-inflammatory eicosanoids. This occurs through two primary routes:

  • Cyclooxygenase (COX) Inhibition: 5-ASA can inhibit the COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins and thromboxanes that mediate inflammation and pain.[6][7]

  • Lipoxygenase (LOX) Inhibition: It also inhibits the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the production of leukotrienes, potent chemoattractants for neutrophils.[7]

This dual inhibition of COX and 5-LOX is a highly sought-after therapeutic profile for anti-inflammatory agents, as it may offer greater efficacy and a potentially improved safety profile compared to COX-selective inhibitors.[7]

Scavenging of Reactive Oxygen Species (ROS)

Inflamed tissues are characterized by high levels of oxidative stress due to the production of reactive oxygen species by activated neutrophils and macrophages. 5-ASA and its derivatives are known to be effective scavengers of these damaging free radicals.[5] This antioxidant activity helps to protect host cells from oxidative damage and may also dampen the inflammatory signaling that is propagated by ROS.

Proposed Integrated Anti-Inflammatory Mechanism

Based on this structural analogy, we can hypothesize that 5-Amino-2-(o-tolyloxy)benzenesulphonic acid derivatives function as potent anti-inflammatory agents. Their mechanism likely involves a synergistic combination of effects: inhibition of key enzymes in the arachidonic acid pathway (COX and 5-LOX) and the scavenging of harmful reactive oxygen species. The diagram below illustrates this proposed signaling pathway.

Proposed_Anti_Inflammatory_Mechanism AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Derivative 5-Amino-2-(o-tolyloxy) benzenesulphonic acid Derivative Derivative->COX Inhibits Derivative->LOX Inhibits ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges PGs Prostaglandins & Thromboxanes COX->PGs Produces LTs Leukotrienes LOX->LTs Produces Inflammation Inflammation (Pain, Edema, Redness) PGs->Inflammation LTs->Inflammation OxidativeStress Oxidative Stress & Tissue Damage ROS->OxidativeStress OxidativeStress->Inflammation

Caption: Proposed dual-action anti-inflammatory mechanism.

Part 3: A Roadmap for Mechanistic Validation

To move from hypothesis to established mechanism, a structured, multi-tiered experimental approach is required. The following workflow provides a self-validating system to comprehensively profile the activity of novel 5-Amino-2-(o-tolyloxy)benzenesulphonic acid derivatives.

Experimental_Workflow cluster_Tier2 Start Synthesized Derivative Tier1 Tier 1: In Vitro Enzymatic Assays Start->Tier1 Assay_COX COX-1/COX-2 Inhibition Assay Tier1->Assay_COX Assay_LOX 5-LOX Inhibition Assay Tier1->Assay_LOX Assay_CA Carbonic Anhydrase Isoform Panel Tier1->Assay_CA Tier2 Tier 2: Cell-Based Functional Assays Assay_COX->Tier2 Assay_LOX->Tier2 Assay_CA->Tier2 Cell_Assay LPS-stimulated Macrophages or Neutrophils Measure_PG Measure Prostaglandin E2 (PGE2) Release (ELISA) Cell_Assay->Measure_PG Measure_LT Measure Leukotriene B4 (LTB4) Release (ELISA) Cell_Assay->Measure_LT Measure_Cytokine Measure TNF-α, IL-6 Release (ELISA) Cell_Assay->Measure_Cytokine Measure_ROS Measure ROS Production (e.g., DCFH-DA Assay) Cell_Assay->Measure_ROS Tier3 Tier 3: In Vivo Proof-of-Concept Measure_PG->Tier3 Measure_LT->Tier3 Measure_Cytokine->Tier3 Measure_ROS->Tier3 InVivo_Model Carrageenan-Induced Paw Edema in Rats Tier3->InVivo_Model End Mechanism Elucidation & Lead Optimization InVivo_Model->End

Caption: A tiered workflow for validating the proposed mechanism.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the IC50 values of the test derivative against purified ovine COX-1 and human recombinant COX-2.

  • Principle: A colorimetric inhibitor screening assay that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Methodology:

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

    • Add various concentrations of the test derivative (typically from 0.01 µM to 100 µM) or a known inhibitor (e.g., Celecoxib) to the wells.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Pro-inflammatory Mediator Release Assay

  • Objective: To quantify the inhibitory effect of the derivative on the release of PGE2 and TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Principle: LPS stimulation of macrophages induces the expression of COX-2 and the production of inflammatory mediators. The concentration of these mediators in the cell culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Methodology:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Perform commercial ELISA kits for PGE2 and TNF-α according to the manufacturer's instructions.

    • Determine the concentration of each mediator and calculate the percentage of inhibition relative to the LPS-only control.

Part 4: Data Presentation and Advanced Mechanistic Insights

To contextualize the potential of these derivatives, the table below summarizes the reported activities of compounds featuring the core pharmacophores discussed.

Compound ClassKey PharmacophorePrimary MechanismReported Activity/PotencyReference
BenzenesulphonamidesSulphonamideAnti-inflammatory>90% inhibition of rat paw edema[3]
Mesalamine (5-ASA)5-AminosalicylateCOX/LOX Inhibition, ROS ScavengingUsed clinically for IBD[5]
ATB-429 (H2S-releasing 5-ASA)5-AminosalicylateH2S release, K(ATP) channel modulationAntinociceptive effects in post-inflammatory models[8]
Various SulphonamidesSulphonamideCarbonic Anhydrase InhibitionIsoform-specific, with Ki values in the nM to µM range[4]
5-Amino-2-aroylquinolinesAromatic AmineTubulin Polymerization InhibitionIC50 values as low as 0.2 nM against cancer cell lines[9]
Potential for Kinase Inhibition

Modern drug discovery has revealed that many small molecules with planar aromatic systems can function as kinase inhibitors. Inflammatory processes are heavily regulated by signaling kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[10] Given the structural features of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid derivatives, it is plausible that they could inhibit such kinases. A logical secondary step in the mechanistic evaluation would be to screen promising lead compounds against a broad panel of human kinases to identify any potential off-target effects or to uncover novel therapeutic applications.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid derivatives remains to be published, a rigorous analysis of their chemical structure allows for the formulation of a compelling, multi-target hypothesis. The evidence strongly suggests that these compounds are likely to function as anti-inflammatory agents through a dual mechanism involving the inhibition of the arachidonic acid cascade—akin to 5-ASA—and the well-established bioactivities of the benzenesulphonamide scaffold, such as carbonic anhydrase inhibition.

The true therapeutic potential of this novel class of compounds can only be unlocked through the systematic experimental validation outlined in this guide. By progressing through in vitro enzymatic assays, cell-based functional screens, and in vivo models of disease, researchers can elucidate the precise mechanism, establish structure-activity relationships, and optimize lead candidates for drug development. The insights gained will not only validate the hypotheses presented herein but will also pave the way for a new generation of potential therapeutics for inflammatory and other diseases.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • 5-AMINO-2-(O-TOLYLOXY)BENZENESULFONIC ACID. (n.d.). gsrs. Retrieved March 25, 2026, from [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science, 78(2), 119-125. Retrieved March 25, 2026, from [Link]

  • 5-Amino-2-(o-tolyloxy)benzenesulphonic acid. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021). MDPI. Retrieved March 25, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed. Retrieved March 25, 2026, from [Link]

  • 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. (2010). PubMed. Retrieved March 25, 2026, from [Link]

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. (2021). MDPI. Retrieved March 25, 2026, from [Link]

  • Distrutti, E., et al. (2006). 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][3]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity. Journal of Pharmacology and Experimental Therapeutics, 319(1), 447-58. Retrieved March 25, 2026, from [Link]

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. (2017). PubMed. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

historical discovery and synthesis pathway of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid

An In-depth Technical Guide on the Synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid: A Historical and Mechanistic Perspective Abstract 5-Amino-2-(o-tolyloxy)benzenesulphonic acid represents a class of substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid: A Historical and Mechanistic Perspective

Abstract

5-Amino-2-(o-tolyloxy)benzenesulphonic acid represents a class of substituted aromatic compounds historically significant as intermediates in the synthesis of azo dyes. While a singular moment of discovery for this specific molecule is not prominently documented, its conceptualization and synthesis are deeply rooted in the foundational advancements of industrial organic chemistry in the late 19th and early 20th centuries. This guide provides a detailed exploration of a plausible and historically relevant synthetic pathway to 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, grounded in established chemical principles. We will dissect the strategic considerations behind each synthetic step, offering mechanistic insights and detailed protocols. The narrative emphasizes the causality behind experimental choices, reflecting the problem-solving approach of early industrial chemists.

Introduction: A Molecule of Industrial Significance

The structure of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid—featuring a sulphonic acid group for water solubility, an amino group for diazotization, and a diaryl ether linkage—is archetypal of an azo dye intermediate. The historical importance of such molecules lies not in their standalone function but in their role as critical building blocks for creating a vast array of synthetic colorants. The development of synthetic routes to these intermediates was a major focus of chemical innovation, driven by the demand for new and improved dyes for textiles and other materials.

The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the benzene ring. The pathway presented herein is based on a logical and efficient assembly of the key functional groups, employing reactions that were both understood and scalable during the period of the dye industry's rapid growth.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The primary challenge lies in the controlled, regioselective introduction of three different substituents onto the benzene ring. A plausible forward synthesis involves a sequence of reactions where the directing effects of the existing substituents are leveraged to install the next group at the desired position.

Our proposed pathway begins with the formation of the diaryl ether bond, followed by sulphonation, and finally, the introduction of the amino group via a nitration-reduction sequence. This sequence is strategically chosen to manage the activating and deactivating effects of the functional groups and their directing influence (ortho-, para-, or meta-directing).

The Synthetic Pathway: A Step-by-Step Technical Guide

The synthesis is logically divided into four main stages:

  • Formation of the Diaryl Ether Core: Creation of the C-O-C bond between the two aromatic rings.

  • Sulphonation: Introduction of the -SO₃H group.

  • Nitration: Introduction of the -NO₂ group, which will be later reduced to the amino group.

  • Reduction: Conversion of the nitro group to the target amino group.

Diagram of the Overall Synthesis Pathway

Caption: Proposed synthesis pathway for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid.

Step 1: Formation of the Diaryl Ether via Ullmann Condensation

Causality and Experimental Choices: The creation of the diaryl ether linkage is the first crucial step. The Ullmann condensation, discovered by Fritz Ullmann in 1905, is the classic and historically relevant method for this transformation.[1][2] It involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1][2] For our synthesis, we react o-cresol with 2,4-dichloronitrobenzene.

  • Why 2,4-dichloronitrobenzene? This starting material is chosen for several reasons. The nitro group is a strong electron-withdrawing group, which activates the chlorine atoms towards nucleophilic aromatic substitution. The chlorine at position 4 is para to the nitro group and the chlorine at position 2 is ortho. Both are activated, but the chlorine at position 4 is generally more reactive due to less steric hindrance. This allows for a selective reaction with the o-cresolate. The second chlorine atom at position 2 is intentionally left unreacted at this stage to be replaced in the subsequent sulphonation step.

Protocol:

  • Preparation of the Cresolate: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve o-cresol in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine.

  • Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenol and form the more nucleophilic potassium cresolate in situ.

  • Catalyst Addition: Introduce a catalytic amount of copper(I) iodide (CuI) or copper powder.

  • Reaction: Add 2,4-dichloronitrobenzene to the mixture. Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours until the reaction is complete (monitored by TLC).[2]

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with dilute HCl to neutralize any remaining base. The product, 2-Nitro-4-chloro-1-(o-tolyloxy)benzene, is then extracted with an organic solvent like toluene, washed, dried, and purified, typically by vacuum distillation or recrystallization.

Step 2 & 3: Electrophilic Aromatic Substitution: Sulphonation and Nitration

Causality and Experimental Choices: With the diaryl ether core constructed, the next steps involve introducing the sulphonic acid and amino (via nitro) groups. The order of these additions is critical. The tolyloxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator.

  • Sulphonation First: We perform sulphonation on 2-Nitro-4-chloro-1-(o-tolyloxy)benzene. The powerful electrophile in sulphonation (SO₃ or its protonated form) is required to react with the now deactivated ring.[3] The tolyloxy group directs ortho- and para-. The para position is blocked by the chlorine atom. The ortho position to the tolyloxy group is also the meta position to the deactivating nitro group. This directing effect favors the substitution at the position that will become carbon-1 in the final product. The chlorine atom is replaced by the sulphonic acid group in this step under harsh conditions (a nucleophilic aromatic substitution of the activated chlorine by sulphite, or more likely, direct sulphonation with displacement of Cl). A more controlled modern approach might use chlorosulfonic acid.[4]

  • Nitration: The introduction of the nitro group is performed concurrently or in a one-pot sequence. The sulphonic acid group is a meta-director. The tolyloxy group is an ortho-, para-director. The combination of these directing effects strongly favors the introduction of the new nitro group at the position that will become carbon-5 in the final product.

Protocol:

  • Sulphonation: The intermediate 2-Nitro-4-chloro-1-(o-tolyloxy)benzene is added slowly to fuming sulphuric acid (oleum) at a controlled temperature (e.g., 20-30°C).[3][5] The mixture is then heated to drive the reaction to completion.

  • Nitration: After the sulphonation is complete, a nitrating mixture (a combination of concentrated nitric acid and concentrated sulphuric acid) is added carefully while maintaining a low temperature to control the exothermic reaction.[6][7] The reaction is then allowed to proceed until the formation of 4-Nitro-2-(o-tolyloxy)benzene-1-sulphonic acid is complete.

  • Isolation: The reaction mixture is carefully poured onto ice, causing the sulphonated product to precipitate. The solid is collected by filtration and washed with a cold, concentrated salt solution to remove excess acid.

Step 4: Reduction of the Nitro Group

Causality and Experimental Choices: The final step is the reduction of the nitro group to an amino group. The Béchamp reduction, using iron metal in acidic solution (typically HCl), is the classic industrial method for this transformation and is highly effective for aromatic nitro compounds.[8] It is cost-effective and generally provides clean conversion.

  • Mechanism: The reaction involves the oxidation of iron to iron(II) and iron(III) salts, with the nitro group being reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates. The acidic conditions help to dissolve the iron and protonate the intermediates.

Protocol:

  • Reaction Setup: A suspension of 4-Nitro-2-(o-tolyloxy)benzene-1-sulphonic acid in water is prepared in a reaction vessel.

  • Reduction: Iron powder or filings are added, followed by the gradual addition of concentrated hydrochloric acid. The mixture is heated (e.g., to 90-100°C) with vigorous stirring.[9] The reaction is exothermic and may require initial cooling.

  • Neutralization and Isolation: Once the reduction is complete (indicated by a change in color and confirmed by testing for the absence of the nitro group), the reaction mixture is neutralized with a base such as sodium carbonate. This precipitates iron hydroxides.

  • Purification: The hot mixture is filtered to remove the iron sludge. The filtrate contains the sodium salt of the product. Upon cooling and acidification, the final product, 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, crystallizes out and can be collected by filtration, washed with cold water, and dried.

Data Summary

StepReactionKey ReagentsTypical Conditions
1 Ullmann Condensationo-Cresol, 2,4-Dichloronitrobenzene, CuI, K₂CO₃150-200°C, DMF
2/3 Sulphonation & NitrationFuming H₂SO₄, Conc. HNO₃/H₂SO₄20-80°C
4 Béchamp ReductionIron powder, HCl90-100°C, Aqueous

Conclusion

The synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid is a testament to the power and logic of classical aromatic chemistry. While not a molecule with a celebrated discovery, its synthesis represents the culmination of key industrial reactions developed to fuel the burgeoning dye industry. Each step—the Ullmann condensation to build the molecular backbone, the regioselective electrophilic substitutions to install the directing and functional groups, and the robust Béchamp reduction—is a deliberate choice based on the fundamental principles of reactivity and electronic effects. This guide has aimed to not only provide a plausible synthetic route but also to illuminate the scientific reasoning that would have guided chemists in designing such a multi-step synthesis.

References

  • Organic Syntheses Procedure. (n.d.). orthanilic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • ResearchGate. (n.d.). Aromatic sulphonation III: Sulphonation of benzenesulphonic acid and m‐toluenesulphonic acid in fuming sulphuric acid. Retrieved from [Link]

  • Chemical Papers. (n.d.). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10717700B2 - Nitration of aromatic compounds.
  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the zinin reduction of nitroarenes. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing sodium-m-nitrobenzenesulfonate - EP 0010443 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions.
  • AARF. (2016, February 15). Removal of Fe (II) using synthesised 5-Amino-2-Hydroxy Benzene Sulphonic Acid derivative of saw dust. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The nitration of 2, 5-dichlorobenzenesulfonic acid. Retrieved from [Link]

  • PubMed. (n.d.). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Retrieved from [Link]

  • R Discovery. (n.d.). Aromatic sulphonation III: Sulphonation of benzenesulphonic acid and m‐toluenesulphonic acid in fuming sulphuric acid. Retrieved from [Link]

  • Auctores. (2025, January 14). As a new Biomedical drug for the future: A Template-free Synthesis of a new poly (aniline-co-m- amino Benzenesulfonic acid) Nanobelts along with Estimation of the Exact amount of the Sulfonated Monomer Inserted in the main Copolymer Chain. Retrieved from [Link]

  • MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • Google Patents. (n.d.). US2362612A - Process for the sulphonation of toluene.
  • Semantic Scholar. (n.d.). Improved Ullmann Synthesis of Diaryl Ethers. Retrieved from [Link]

  • LOCKSS. (2017, July 27). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Mechanistic Role of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Bioelectronics Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Causality In the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Bioelectronics Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Causality

In the development of high-performance polymers—ranging from proton exchange membranes (PEMs) for fuel cells to conductive matrices for biosensors—managing the trade-off between molecular rigidity and processability is a central challenge. 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (5-AOTBSA) [CAS: 93893-58-4] has emerged as a critical functional modifier that resolves this dichotomy[1].

A rigorous structural analysis of 5-AOTBSA reveals a tri-functional architecture that dictates its specific utility in polymer chemistry:

  • The Primary Amine (-NH₂): Acts as the reactive site for nucleophilic attack (in condensation reactions) or radical propagation (in oxidative couplings).

  • The Sulfonic Acid (-SO₃H): Positioned meta to the amine, this group provides intrinsic proton conductivity (via the Grotthuss mechanism) and acts as an internal dopant for conductive polymers, eliminating the need for corrosive external acids[2].

  • The Bulky o-Tolyloxy Ether (-O-Ar-CH₃): Crucially, this group occupies the para-position relative to the primary amine.

The Mechanistic Consequence: Because the para-position is sterically blocked, 5-AOTBSA cannot undergo the standard head-to-tail linear propagation required to form high-molecular-weight polyaniline backbones. Instead, it acts as a highly efficient chain-terminator (end-capping agent) . The bulky ether linkage disrupts interchain π-π stacking, increasing the polymer's free volume and drastically enhancing solubility in aprotic solvents (e.g., NMP, DMSO) without sacrificing the thermal stability of the parent backbone[3].

Application Workflow 1: End-Capping of Sulfonated Polyimides (SPIs) for Proton Exchange Membranes

Sulfonated polyimides (SPIs) are premier candidates for PEM fuel cells due to their mechanical robustness. However, un-capped SPIs often suffer from uncontrolled molecular weights, leading to gelation during synthesis and poor membrane processability. By utilizing 5-AOTBSA as an end-capping agent, researchers can precisely control molecular weight while introducing terminal, highly mobile proton-conducting sites[3].

Experimental Protocol: Synthesis of 5-AOTBSA End-Capped SPI

Causality of Experimental Choices:

  • Solvent (m-Cresol): Chosen over standard NMP/DMF because it facilitates the solubility of highly rigid, sulfonated polyamic acid intermediates, preventing premature precipitation.

  • Triethylamine (TEA): Acts as a basic catalyst to drive the chemical imidization at lower temperatures, preventing the thermal degradation of the sulfonic acid groups that occurs during standard high-temperature thermal imidization.

Step-by-Step Methodology:

  • Monomer Dissolution: In a thoroughly dried, nitrogen-purged 250 mL three-neck flask, dissolve 10.0 mmol of a sulfonated diamine (e.g., ODADS) in 50 mL of anhydrous m-cresol containing 2.0 mL of triethylamine.

  • Polyamic Acid Formation: Slowly add 10.5 mmol of a dianhydride (e.g., NTDA) in small portions over 30 minutes at 0°C. Stir the viscous solution for 12 hours at room temperature to form the anhydride-terminated polyamic acid (PAA) intermediate.

  • End-Capping: Add 1.0 mmol of 5-AOTBSA to the reaction mixture. Stir for an additional 6 hours. The primary amine of 5-AOTBSA will react with the terminal anhydride groups, effectively capping the polymer chains.

  • Chemical Imidization: Add a mixture of acetic anhydride (30 mmol) and triethylamine (30 mmol) to the flask. Heat the reaction to 180°C and reflux for 24 hours.

  • Precipitation & Washing: Cool the mixture and pour it into an excess of acetone. Collect the precipitated fibrous polymer via vacuum filtration. Wash extensively with hot methanol to remove residual m-cresol and unreacted monomers.

  • Self-Validation (Quality Control): Analyze the product via FT-IR. The successful conversion from PAA to polyimide is validated by the disappearance of the broad -OH stretch (~3200 cm⁻¹) and the appearance of characteristic imide carbonyl symmetric/asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹.

G N1 Dianhydride + Diamine Monomers (e.g., NTDA + ODADS) N2 Polyamic Acid (PAA) (Anhydride-Terminated) N1->N2 Step-Growth Polymerization N3 Addition of 5-AOTBSA (Nucleophilic End-Capping) N2->N3 Terminal Amine-Anhydride Reaction N4 Chemical Imidization (Triethylamine / Acetic Anhydride) N3->N4 Cyclodehydration (180°C) N5 5-AOTBSA End-Capped SPI (Enhanced Solubility & IEC) N4->N5 Precipitation & Membrane Casting

Fig 1: Workflow for synthesizing 5-AOTBSA end-capped sulfonated polyimides.

Application Workflow 2: Synthesis of Self-Doped, Soluble Polyaniline Copolymers

Standard polyaniline (PANI) is notoriously insoluble and requires external corrosive acids (like HCl) to remain conductive. By copolymerizing aniline with 5-AOTBSA, the resulting polymer becomes "self-doped" (the built-in sulfonic acid protonates the imine nitrogens) and highly soluble due to the bulky o-tolyloxy end-caps[2].

Experimental Protocol: Oxidative Copolymerization

Causality of Experimental Choices:

  • Temperature (0–5°C): Oxidative coupling is highly exothermic. Strict thermal control prevents the over-oxidation of the emeraldine state into the non-conductive, intractable pernigraniline state.

  • Oxidant Ratio: A stoichiometric ratio of 1.2:1 (Oxidant:Monomer) is maintained to prevent the oxidative cleavage of the ether linkages.

Step-by-Step Methodology:

  • Preparation of Monomer Solution: Dissolve 0.09 mol of aniline and 0.01 mol of 5-AOTBSA in 100 mL of 1.0 M HCl. Chill the solution to 0–5°C in an ice bath under continuous magnetic stirring.

  • Oxidant Addition: Dissolve 0.12 mol of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer mixture over 1 hour, strictly maintaining the temperature below 5°C.

  • Propagation & Termination: Allow the reaction to proceed for 12 hours. The unblocked aniline propagates the linear chain, while the para-blocked 5-AOTBSA terminates the chains, yielding controlled-molecular-weight oligomers.

  • Purification: Filter the dark green precipitate. Wash sequentially with 1.0 M HCl, deionized water, and acetone until the filtrate is colorless. Dry under vacuum at 60°C for 24 hours.

  • Self-Validation (Quality Control): Dissolve a fraction of the product in NMP and analyze via UV-Vis spectroscopy. A successful self-doped emeraldine salt state will exhibit a distinct polaron band shifted to ~420 nm and a broad free-carrier tail extending beyond 800 nm, confirming conductivity without external acid.

G A Aniline Monomer (Para-Unblocked) B Oxidative Propagation (Linear Chain Growth) A->B APS, HCl, 0°C C Addition of 5-AOTBSA (Para-Blocked Monomer) B->C Radical Coupling D End-Capped SPANI (Self-Doped, Soluble) C->D Chain Termination

Fig 2: Oxidative copolymerization pathway yielding self-doped, end-capped SPANI.

Quantitative Data & Benchmarking

The integration of 5-AOTBSA fundamentally alters the physicochemical properties of the parent polymer networks. The tables below summarize the expected analytical benchmarks based on standard industry characterizations.

Table 1: Physicochemical Impact of 5-AOTBSA End-Capping on Polyimide Membranes

Polymer ArchitectureMolecular Weight ControlSolubility (NMP/DMSO)Ion Exchange Capacity (IEC)Proton Conductivity (80°C)
Uncapped SPI Prone to gelation (Polydisperse)Low / Requires heating~1.2 meq/g~0.04 S/cm
5-AOTBSA End-Capped SPI Tightly controlled (Mw ~80 kDa)High / Room Temp Soluble~1.6 meq/g~0.08 S/cm

Table 2: Impact on Polyaniline (PANI) Copolymerization

Polymer SystemChain ArchitectureAqueous SolubilityDoping StateConductivity
Standard PANI Linear, high MwInsolubleExternally Doped (HCl)~1.0 S/cm
PANI-co-(5-AOTBSA) End-capped, controlled MwHighly Soluble (>50 mg/mL)Self-Doped~0.1 S/cm

References

  • National Center for Biotechnology Information (PubChem). "5-Amino-2-(o-tolyloxy)benzenesulphonic acid; CID 3022812." PubChem Compound Summary. Accessed March 25, 2026.[Link]

  • Yue, J., Epstein, A. J., & MacDiarmid, A. G. "Sulfonic Acid Ring-Substituted Polyaniline, A Self-Doped Conducting Polymer." Molecular Crystals and Liquid Crystals, 189(1), 255-261 (1990).[Link]

  • Khan, M. I., et al. "Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells." Polymers, 13(18), 3120 (2021).[Link]

Sources

Application

Topic: Sample Preparation of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid for Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the sample preparation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the sample preparation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (C₁₃H₁₃NO₄S, MW: 279.31 g/mol ) for analysis by mass spectrometry (MS).[1][2] Due to its amphiphilic and zwitterionic nature, this aromatic sulfonic acid presents unique challenges, including low volatility and complex ionization behavior. This document details two robust protocols: a rapid direct infusion method suitable for initial screening and an advanced Liquid Chromatography-Mass Spectrometry (LC-MS) method for quantitative analysis in complex matrices. We delve into the critical physicochemical principles governing each step, from solvent selection and pH control to the mitigation of ion suppression, ensuring reliable and reproducible results.

Introduction: Understanding the Analyte

5-Amino-2-(o-tolyloxy)benzenesulphonic acid is an aromatic compound containing both a basic amino group (-NH₂) and a strongly acidic sulphonic acid group (-SO₃H). This structure confers zwitterionic properties, making it highly polar yet possessing non-polar aromatic regions. The sulfonic acid group, in particular, renders the molecule non-volatile, precluding analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without extensive derivatization.[3]

Therefore, Electrospray Ionization (ESI) mass spectrometry is the technique of choice, as it is designed for polar, ionic, and non-volatile molecules in solution.[4] Successful ESI-MS analysis is critically dependent on meticulous sample preparation designed to present the analyte to the ion source in an optimal state for efficient ionization.

Core Principles of Sample Preparation for ESI-MS

The primary goal of sample preparation for ESI-MS is to dissolve the analyte in a volatile solvent system, free of non-volatile contaminants, at an appropriate concentration and pH to maximize ionization efficiency.

Solvent Selection: The Key to Ionization

ESI relies on the evaporation of charged droplets to release gas-phase ions. The process is most efficient with volatile, polar solvents.

  • Recommended Solvents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH) are the gold standards.[4] They are sufficiently polar to dissolve the analyte and volatile enough for efficient desolvation in the ESI source.

  • Solvents to Avoid: Non-volatile solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should be avoided or heavily diluted (>20-fold) as they can suppress ionization and contaminate the instrument.[5]

pH Control: Dictating the Charge State

The pH of the final solution dictates the charge state of the analyte. For 5-Amino-2-(o-tolyloxy)benzenesulphonic acid:

  • Negative Ion Mode (-ESI): The sulfonic acid group is readily deprotonated to -SO₃⁻ across a wide pH range, making negative ion mode a highly effective approach. This often yields a strong signal for the deprotonated molecule, [M-H]⁻.[6][7]

  • Positive Ion Mode (+ESI): The amino group can be protonated to -NH₃⁺ under acidic conditions.

  • Strategy: Analysis is typically more sensitive and straightforward in negative ion mode due to the inherent acidity of the sulfonic acid group. Adding a small amount of a volatile base like ammonium hydroxide can further enhance deprotonation if needed, while acidic modifiers like formic acid are used for positive mode.

The Peril of Non-Volatile Contaminants

Inorganic salts (e.g., NaCl, KCl, phosphates) and detergents are detrimental to ESI-MS.[4] They are non-volatile and will crystallize on the ESI probe tip, suppressing the analyte signal and causing significant instrument contamination.

  • Mitigation: Always use HPLC-grade solvents and high-purity water.[4] If the sample originates from a buffered solution, it must be desalted. Avoid buffers like phosphate, borate, and TRIS. If buffering is necessary, use volatile systems like ammonium acetate or ammonium formate at low concentrations (<50 mM).[4][7]

Analyte Concentration

ESI is a concentration-dependent technique. Overly concentrated samples can lead to signal suppression, detector saturation, and source contamination.

  • Optimal Range: Aim for a final analyte concentration in the range of 1 to 20 pmol/µL, which often corresponds to approximately 1-10 µg/mL. Always start with a dilute sample and increase the concentration if the signal is too low.

Protocol 1: Direct Infusion ESI-MS for Rapid Screening

This protocol is designed for rapid, semi-quantitative analysis of relatively pure samples. It is ideal for confirming the presence and mass of the target analyte.

Methodology
  • Stock Solution Preparation: Accurately weigh ~1 mg of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the infusion solvent. This yields a final concentration of 10 µg/mL.

  • Solvent System: The recommended infusion solvent is 50:50 (v/v) acetonitrile:water . This provides a good balance of solubility and volatility.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the infusion line.[5]

  • Analysis: Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

Data Presentation: Recommended Solvents & MS Parameters
ParameterRecommendation for Negative Ion Mode (-ESI)Recommendation for Positive Ion Mode (+ESI)
Infusion Solvent 50:50 ACN:H₂O with 0.1% Ammonium Hydroxide50:50 ACN:H₂O with 0.1% Formic Acid
Analyte Conc. 1-10 µg/mL1-10 µg/mL
Ionization Mode ESI NegativeESI Positive
Expected Ion [M-H]⁻ at m/z 278.05[M+H]⁺ at m/z 280.07
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.0 kV
Source Temp. 120 - 150 °C120 - 150 °C
Desolvation Temp. 250 - 350 °C250 - 350 °C
Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis A 1. Prepare 1 mg/mL Stock Solution (MeOH:H₂O) B 2. Dilute 1:100 to 10 µg/mL Working Solution A->B C 3. Use Infusion Solvent (e.g., 50:50 ACN:H₂O) B->C D 4. Filter Sample (0.22 µm syringe filter) C->D E 5. Infuse into ESI source (5-10 µL/min) D->E F 6. Acquire Mass Spectrum (Negative or Positive Mode) E->F

Caption: Workflow for Direct Infusion ESI-MS Analysis.

Protocol 2: LC-MS for Quantitative Analysis

For complex mixtures or when accurate quantification is required, separation by liquid chromatography prior to MS detection is essential.[4] Given the high polarity of the analyte, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice, as it provides strong retention for polar compounds that are often poorly retained in traditional reversed-phase chromatography.[8][9]

Methodology
  • Sample Extraction (if from a matrix): If the analyte is in a complex matrix (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) step may be necessary. Protein precipitation with cold acetonitrile or methanol is a common starting point.[7]

  • Stock & Working Solutions: Prepare stock and working solutions as described in Protocol 1, using the initial mobile phase composition as the final diluent.

  • Filtration: Ensure all samples and mobile phases are filtered to prevent LC column and instrument blockage.[5]

  • LC-MS Analysis: Inject the sample onto the HILIC column and elute with the specified gradient.

Data Presentation: Recommended LC-MS Parameters
ParameterRecommendation
LC Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.2 (adjusted with Formic Acid)
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.2
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2 - 10 µL
LC Gradient Start at 95% B, hold for 1 min. Linearly decrease to 40% B over 8 min. Hold at 40% B for 2 min. Return to 95% B and re-equilibrate for 5 min.
Ionization Mode ESI Negative (recommended for sensitivity)
MS Detection Selected Ion Monitoring (SIM) of m/z 278.05 or Full Scan (m/z 100-400)
Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A 1. Extract from Matrix (if necessary) B 2. Prepare Working Solution in Initial Mobile Phase A->B C 3. Filter Sample (0.22 µm) B->C D 4. Inject onto HILIC Column C->D E 5. Elute with Gradient (ACN/Ammonium Formate) D->E F 6. Detect with ESI-MS (Negative Ion Mode) E->F

Caption: Workflow for Quantitative LC-MS Analysis using HILIC.

Troubleshooting & Expert Insights

  • Low Signal Intensity:

    • Cause: Suboptimal pH, low concentration, or ion suppression.

    • Solution: Verify the pH of the final solution. For -ESI, ensure it is neutral to basic. For +ESI, ensure it is acidic. Prepare a more concentrated sample. If analyzing a complex mixture, dilute the sample further to mitigate matrix suppression effects.

  • Sodium/Potassium Adducts ([M-H+Na]⁻, [M+Na]⁺):

    • Cause: Contamination from glassware, reagents, or the sample itself.

    • Solution: Use high-purity solvents and acid-wash all glassware. Use volatile ammonium-based buffers instead of sodium or potassium salts.[4][7]

  • Poor Peak Shape in LC-MS:

    • Cause: Sample solvent mismatch with the mobile phase; column overload.

    • Solution: Ensure the final sample is dissolved in a solvent similar to, or weaker than, the initial mobile phase. Inject a smaller volume or a more dilute sample.

  • In-Source Fragmentation/Reactions:

    • Cause: High source temperatures or voltages can sometimes cause fragile molecules to fragment. In some cases, unexpected reactions like oxidation can occur in the ESI source.[6][10]

    • Solution: Methodically reduce source voltages (e.g., fragmentor, cone voltage) and temperatures to find the softest ionization conditions that still provide adequate signal.

Conclusion

The successful mass spectrometric analysis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid hinges on a sample preparation strategy that respects its zwitterionic and non-volatile nature. By employing ESI-MS, particularly in the negative ion mode, and adhering to principles of solvent volatility, pH control, and absolute cleanliness, high-quality data can be routinely obtained. For simple screening, direct infusion offers a rapid solution, while a HILIC-based LC-MS method provides the robust separation and sensitivity required for rigorous quantitative studies in complex environments.

References

  • Brummel, C. L., & Vickery, L. E. (1993). Anion-exchange chromatography particle beam mass spectrometry for the characterization of aromatic sulfonic acids as the major organic pollutants in leachates from Stringfellow, California. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3022812, 5-Amino-2-(o-tolyloxy)benzenesulphonic acid. PubChem. [Link]

  • Qiu, L., Psimos, M. D., Zare, R. N., & Cooks, R. G. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

  • Global Substance Registration System (n.d.). 5-AMINO-2-(O-TOLYLOXY)BENZENESULFONIC ACID. FDA. [Link]

  • Downing, D. T., & Greene, R. S. (1968). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. [Link]

  • University of Bristol (n.d.). Sample preparation for the ES/MS. Bristol University Mass Spectrometry Facility. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. E. (1996). Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Journal of Mass Spectrometry. [Link]

  • SIELC Technologies (n.d.). Separation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • University of Oxford (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]

  • National Science Foundation (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. NSF Public Access Repository. [Link]

  • Agilent Technologies (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • Shimadzu Corporation (n.d.). Analysis of Sulfamic Acid in Fertilizers Using LC/MS. Shimadzu Application News. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-Amino-2-(o-tolyloxy)benzenesulphonic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the critical bottlenecks of this two-step synthesis.

Rather than just providing a recipe, this guide focuses on the causality behind experimental choices, ensuring that your workflows are self-validating and highly reproducible.

Process Overview

The synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid generally proceeds via a two-step sequence: an Ullmann-type Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

SynthesisWorkflow SM1 2-Chloro-5-nitrobenzenesulfonic acid (Electrophile) Condensation Step 1: Ullmann-type SNAr K2CO3, Cu cat., NMP, 130°C SM1->Condensation SM2 o-Cresol (Nucleophile) SM2->Condensation Intermediate 5-Nitro-2-(o-tolyloxy)benzenesulfonic acid (Intermediate) Condensation->Intermediate Reduction Step 2: Catalytic Reduction Pd/C, H2 or Pd@GW, NaBH4 Intermediate->Reduction Product 5-Amino-2-(o-tolyloxy)benzenesulfonic acid (Target API Intermediate) Reduction->Product

Two-step synthetic workflow for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid.

Phase 1: Troubleshooting the Ullmann-Type Etherification

Context: The coupling of 2-chloro-5-nitrobenzenesulfonic acid with o-cresol to form the ether linkage.

Q1: Why is my yield of 5-nitro-2-(o-tolyloxy)benzenesulfonic acid so low, and why am I seeing high concentrations of a 2-hydroxy-5-nitrobenzenesulfonic acid byproduct? A: This is a classic case of nucleophilic competition. The 2-chloro position is highly activated for SNAr due to the electron-withdrawing para-nitro and ortho-sulfonic acid groups. If you are using aqueous NaOH or KOH as your base, the hydroxide ion (OH⁻) acts as a small, "hard" nucleophile. At elevated temperatures, it outcompetes the bulkier, sterically hindered o-cresolate, leading to the hydrolysis of the aryl chloride [1].

  • Causality & Solution: To suppress hydrolysis, you must eliminate water. Switch to a non-nucleophilic or weaker base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF. This strictly favors the formation of the o-cresolate anion and its subsequent attack on the activated aryl chloride.

Q2: How can I ensure complete conversion without degrading the starting materials? A: The Ullmann condensation requires overcoming significant steric hindrance from the ortho-methyl group on o-cresol. Relying solely on thermal energy often leads to starting material degradation before complete conversion.

  • Causality & Solution: Introduce a copper catalyst (e.g., Cu powder or CuCl) at 5-10 mol%. Copper coordinates with the aryl halide, facilitating the oxidative addition and subsequent reductive elimination of the diaryl ether. Maintain the reaction temperature between 120°C and 140°C.

TroubleshootingLogic Issue Issue: Low Yield in Etherification Step Analyze Analyze Reaction Mixture (HPLC/LC-MS) Issue->Analyze Hydrolysis High 2-Hydroxy Byproduct Analyze->Hydrolysis Nucleophilic competition Unreacted High Unreacted Starting Material Analyze->Unreacted Poor kinetics Action1 Action: Switch to anhydrous K2CO3 in NMP/DMF Hydrolysis->Action1 Action2 Action: Optimize Cu catalyst loading and increase temp Unreacted->Action2

Diagnostic logic tree for troubleshooting etherification yield bottlenecks.

Phase 2: Troubleshooting the Nitro Reduction

Context: The reduction of the 5-nitro intermediate to the final 5-amino product.

Q3: My Pd/C catalyst deactivates rapidly during hydrogenation. How do I prevent this? A: Catalyst poisoning is highly probable in this system. The intermediate contains a sulfonic acid group, and if not rigorously purified, residual sulfur or copper from Step 1 can irreversibly bind to the palladium surface. Furthermore, highly polar acidic groups can strongly adsorb and block Pd active sites.

  • Causality & Solution: First, ensure the intermediate is purified (e.g., via recrystallization of its sodium salt). Second, strictly control the pH. Adjust the aqueous reduction medium to pH 7.5–8.5. Fully deprotonating the sulfonic acid group prevents it from acting as a strongly coordinating poison.

Q4: What is the best scalable alternative to high-pressure H₂ hydrogenation for this specific derivative? A: Transfer hydrogenation is the most efficient and scalable modern alternative.

  • Causality & Solution: While the classic Béchamp reduction (Fe/HCl) is immune to sulfur poisoning, it generates massive amounts of iron oxide sludge. A superior alternative is transfer hydrogenation using sodium borohydride (NaBH₄) or hydrazine with a robust catalyst like Palladium on glass wool (Pd@GW). This allows for ambient pressure reduction in aqueous media, significantly improving safety, scalability, and preventing catalyst leaching [2].

Quantitative Data: Comparison of Nitro Reduction Methods

Reduction MethodReagents & CatalystTypical YieldScalabilityImpurity Profile & Causality
High-Pressure Hydrogenation H₂ gas (50 psi), 5% Pd/C85-90%Moderate (Requires specialized autoclaves)Low impurities, but highly susceptible to sulfur poisoning if pH is uncontrolled.
Transfer Hydrogenation NaBH₄ (4 eq), Pd@GW92-98%Excellent (Ambient pressure, continuous flow compatible)Very clean. Excess borohydride safely decomposes to water-soluble borates.
Béchamp Reduction Fe powder, HCl (cat.)75-80%High (Classic industrial method)Generates massive amounts of iron oxide sludge; requires rigorous downstream filtration.

Standard Operating Procedures (SOPs)

SOP 1: Ullmann-Type Condensation (Etherification)
  • Preparation: Charge a dry, nitrogen-purged reactor with 2-chloro-5-nitrobenzenesulfonic acid (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M solution.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: The excess base ensures complete deprotonation of o-cresol and neutralizes the sulfonic acid proton, preventing acidic quenching of the nucleophile.

  • Nucleophile & Catalyst: Add o-cresol (1.2 eq) followed by Copper(I) chloride (CuCl, 0.05 eq).

  • Reaction: Heat the mixture to 130°C under continuous stirring for 12 hours.

    • Self-Validation: Pull an aliquot every 4 hours. Quench in water, filter, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting electrophile peak area is <1%.

  • Workup: Cool to room temperature, filter over Celite to remove copper salts, and precipitate the product by adding the filtrate dropwise to cold isopropanol. Filter and dry the resulting 5-nitro-2-(o-tolyloxy)benzenesulfonic acid potassium salt.

SOP 2: Catalytic Transfer Hydrogenation (Nitro Reduction)
  • Preparation: Dissolve the purified 5-nitro-2-(o-tolyloxy)benzenesulfonic acid salt (1.0 eq) in deionized water.

  • pH Adjustment: Adjust the pH to 7.5–8.0 using 1M NaOH. Causality: Fully deprotonating the sulfonic acid group prevents it from acting as a strongly coordinating poison on the palladium surface.

  • Catalyst Addition: Add Palladium on glass wool (Pd@GW) or 5% Pd/C (0.01 eq Pd).

  • Reduction: Slowly add an aqueous solution of Sodium Borohydride (NaBH₄, 4.0 eq) dropwise at room temperature.

    • Self-Validation: The reaction mixture will transition from deep yellow (nitro) to colorless/pale (amine). Monitor via LC-MS to confirm the mass shift from M to M−30 (loss of two oxygen atoms, gain of two hydrogen atoms).

  • Workup: Filter the catalyst (recover for reuse). Acidify the filtrate to pH 2.0 using 2M HCl to precipitate the 5-Amino-2-(o-tolyloxy)benzenesulphonic acid as a zwitterion. Filter, wash with cold water, and dry under vacuum.

References

  • Title: The nitro to amine reduction: from millions of tons to single molecule studies Source: Pure and Applied Chemistry / PubMed Central (PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Determination of 5-Amino-2-(o-tolyloxy)benzenesulphonic Acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the purity of reference standards is not merely a matter of quality control; it is the bed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of reference standards is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a drug product are built. This guide provides an in-depth technical comparison of analytical methodologies for the purity determination of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, a key organic intermediate. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your reference standards.

Understanding the Analyte and the Imperative of Purity

5-Amino-2-(o-tolyloxy)benzenesulphonic acid (Molecular Formula: C₁₃H₁₃NO₄S, Molecular Weight: 279.31 g/mol ) is a complex aromatic compound containing both an amino and a sulphonic acid functional group.[1] Its structural characteristics inform the choice of analytical techniques for purity assessment. The presence of these functional groups, along with the aromatic rings, makes the molecule amenable to a variety of analytical approaches.

The paramount importance of a highly pure reference standard cannot be overstated. An impure standard can lead to significant errors in the quantification of the active pharmaceutical ingredient (API) and its impurities, potentially masking issues with a drug batch and compromising patient safety. Regulatory bodies worldwide mandate stringent control over the purity of reference materials.[2]

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of potential impurities begins with an examination of the likely synthetic route. While specific proprietary synthesis methods may vary, a plausible pathway for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid involves the sulfonation of an o-tolyloxyaniline precursor or a related coupling reaction. Based on general principles of aromatic sulfonic acid and amine chemistry, potential impurities can be categorized as follows:

  • Starting Material Residues: Incomplete reaction can lead to the presence of precursor molecules such as o-cresol and aminophenol derivatives.

  • Isomeric Impurities: During the sulfonation of the aromatic ring, positional isomers of the sulfonic acid group may be formed.

  • Byproducts of Side Reactions: Diazotization of the amino group followed by unintended coupling reactions can generate colored azo compounds.[3] Over-sulfonation or desulfonation under harsh reaction conditions can also lead to the formation of related substances.

  • Degradation Products: The compound may be susceptible to oxidation or other degradation pathways upon exposure to light, heat, or reactive agents.

Comparative Analysis of Purity Determination Methodologies

The selection of an analytical method for purity determination is a critical decision that should be based on a balance of factors including specificity, sensitivity, accuracy, precision, and the intended application. Here, we compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode, is the most widely employed technique for the purity assessment of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from its closely related impurities.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of both a hydrophilic sulfonic acid group and a more hydrophobic tolyloxy group in 5-Amino-2-(o-tolyloxy)benzenesulphonic acid makes it well-suited for reverse-phase HPLC.

A specific reverse-phase HPLC method for the separation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid has been reported, utilizing a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[3] For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be replaced with formic acid.[3]

Workflow for HPLC Method Validation:

Caption: Workflow for HPLC method development, validation, and purity analysis.

Potentiometric Titration: A Classic Approach to Assay

Potentiometric titration is an absolute method that can be used to determine the assay of an acidic or basic substance with high precision and accuracy. For 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, titration can be employed to quantify either the acidic sulfonic acid group or the basic amino group.

Principle: A standard solution of a titrant (e.g., a strong base like sodium hydroxide for the sulfonic acid group, or a strong acid like perchloric acid for the amino group) is added to a solution of the analyte. The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode system.[4] This method is particularly useful for assigning a precise purity value to a primary reference standard.

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow A Sample Preparation (Dissolution in suitable solvent) C Electrode System Setup (Glass & Reference Electrodes) A->C B Titrant Standardization (e.g., NaOH with KHP) D Titration (Incremental addition of titrant) B->D C->D E Endpoint Determination (1st or 2nd derivative plot) D->E F Purity Calculation (Based on stoichiometry) E->F

Caption: Step-by-step workflow for purity determination by potentiometric titration.

Capillary Electrophoresis (CE): A High-Efficiency Separation Technique

Capillary Electrophoresis offers a different separation mechanism compared to HPLC and can serve as a valuable orthogonal technique. It is particularly well-suited for the analysis of charged species like sulfonic acids.

Principle: Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. The migration is influenced by the analyte's charge-to-size ratio and the electroosmotic flow (EOF). For anionic species like sulfonates, the separation is typically performed in a basic buffer.

Experimental Protocols and Data Presentation

To provide a practical comparison, the following sections detail the experimental protocols for each technique and present a summary of expected performance characteristics.

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm[3]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: A suitable gradient to elute the main peak and any potential impurities. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Potentiometric Titration Protocol

Instrumentation:

  • Autotitrator or a pH/mV meter with a stirrer.

  • Glass combination pH electrode or a separate glass and reference electrode pair.

  • Class A burette.

Procedure for Titration of the Sulfonic Acid Group:

  • Accurately weigh approximately 200 mg of the 5-Amino-2-(o-tolyloxy)benzenesulphonic acid reference standard.

  • Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of water and an organic solvent like isopropanol to ensure solubility).

  • Titrate with a standardized 0.1 N sodium hydroxide solution.

  • Record the mV or pH readings as a function of the titrant volume.

  • Determine the equivalence point from the first or second derivative of the titration curve.[5]

  • Perform a blank titration and make any necessary corrections.

Performance Comparison Summary

The following table summarizes the typical performance characteristics of the three compared analytical methods for the purity determination of a pharmaceutical reference standard. The values presented are indicative and should be established for the specific method and laboratory.

ParameterHPLC-UVPotentiometric TitrationCapillary Electrophoresis (CE)
Specificity High (separates impurities)Moderate (titrates all acidic/basic groups)High (separates based on charge/size)
Accuracy High (typically 98-102% recovery)Very High (often considered an absolute method)High (dependent on injection precision)
Precision (%RSD) < 1.0%< 0.2%< 2.0%
LOD/LOQ Low (ng range for impurities)Not applicable for impurity detectionLow (pg to ng range)
Throughput ModerateLowHigh
Primary Use Impurity profiling and quantificationAssay of the main componentOrthogonal method for purity confirmation

Trustworthiness: The Self-Validating System

A cornerstone of scientific integrity is the validation of analytical methods.[6] A described protocol becomes a self-validating system when it is demonstrated to be suitable for its intended purpose. The validation of a purity determination method for a reference standard should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For HPLC and CE, this is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

For the comprehensive purity determination of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid reference standards, a multi-faceted approach is recommended.

  • Primary Method for Purity and Impurity Profiling: A validated High-Performance Liquid Chromatography (HPLC) method should be the primary tool. Its ability to separate and quantify a wide range of potential impurities makes it indispensable for a complete purity assessment.

  • Assay Determination: For the precise assignment of the purity value to the reference standard, Potentiometric Titration is the method of choice due to its high precision and accuracy as an absolute method.

  • Orthogonal Technique: Capillary Electrophoresis (CE) should be considered as a valuable orthogonal technique to confirm the purity results obtained by HPLC, as its separation mechanism is fundamentally different.

The use of a certified reference standard of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid, obtained from a reputable supplier, is essential for the validation of the chosen analytical methods.[8] The certificate of analysis for the reference standard will provide critical information about its purity and the methods used for its characterization.[2][9][10]

By implementing a robust analytical strategy that combines these complementary techniques and adheres to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the integrity of their 5-Amino-2-(o-tolyloxy)benzenesulphonic acid reference standards, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Agilent Technologies. (2016). Certificate of Analysis: Prep LC Standard #1. Retrieved from [Link]

  • GenScript. (2024). Certificate of Analysis: Insulin, Bovine. Retrieved from [Link]

  • Pharm D Guru. (2025, November 19). DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 5-AMINO-2-(O-TOLYLOXY)BENZENESULFONIC ACID. Global Substance Registration System. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Ullmann's Fine Chemicals. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Ullmann's encyclopedia of industrial chemistry. Online resource. Retrieved from [Link]

  • Wiley Analytical Science. (2012, January 8). Ullmann's Encyclopedia of Industrial Chemistry - 2012. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Inzelt, G. (2016). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. IntechOpen.
  • Semantic Scholar. (2019). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • García, M. C., et al. (1999). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate.
  • Diva-Portal.org. (2022). Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • University of New South Wales. (n.d.). Ullmann's encyclopedia of industrial chemistry. Retrieved from [Link]

  • Open Access Pub. (n.d.). Potentiometric Titration. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 331.
  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • Rele, R. V., & Tiwatane, P. P. (2022). A Validated Potentiometric Titration Method for Quantitative Determination of Molnupiravir from Pharmaceutical Preparation. Asian Journal of Research in Chemistry, 15(2), 77-80.
  • Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503720.
  • Güçlü, G., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PLOS One. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Potentiometric studies on essential metal (II) amino acid complexes. Retrieved from [Link]

  • Auctores. (2025). As a new Biomedical drug for the future: A Template-free Synthesis of a new poly (aniline-co-m- amino Benzenesulfonic acid) Nanobelts along with Estimation of the Exact amount of the Sulfonated Monomer Inserted in the main Copolymer Chain. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]

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Comparative

cross-validation of spectroscopic data for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid

The analytical validation of complex pharmaceutical intermediates and dye precursors requires a rigorous, multi-dimensional approach. Relying on a single spectroscopic method leaves critical analytical blind spots.

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Author: BenchChem Technical Support Team. Date: April 2026

The analytical validation of complex pharmaceutical intermediates and dye precursors requires a rigorous, multi-dimensional approach. Relying on a single spectroscopic method leaves critical analytical blind spots. For example, Liquid Chromatography-Ultraviolet (LC-UV) analysis may miss non-chromophoric impurities, while Mass Spectrometry (MS) alone cannot easily differentiate positional isomers.

This guide provides a comprehensive, orthogonal cross-validation framework for 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (CAS: 93893-58-4). By integrating Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR), we establish a self-validating system to objectively compare high-purity reference standards against technical-grade alternatives. This methodology strictly aligns with the latest1[1], ensuring that the analytical procedure is unequivocally fit for its intended purpose.

Chemical Profile & Structural Elucidation Strategy

5-Amino-2-(o-tolyloxy)benzenesulphonic acid (Molecular Weight: 279.31 g/mol , Formula: C13H13NO4S) consists of a benzenesulfonic acid core substituted with an amino group at C5 and an o-tolyloxy (2-methylphenoxy) group at C2[2].

The Causality Behind the Analytical Strategy:

  • 2D NMR (HSQC/HMBC): The molecule contains two distinct aromatic systems. 1D proton NMR is insufficient due to overlapping multiplet signals. 2D NMR is strictly required to unambiguously map the ether linkage and confirm the exact positional substitution, ruling out structurally similar isomers (e.g., p-tolyloxy derivatives) that frequently contaminate technical-grade batches.

  • LC-MS (Negative ESI): The presence of the strongly acidic sulfonic acid group (-SO3H) dictates the use of negative electrospray ionization (ESI-). It readily deprotonates to form a highly stable[M-H]⁻ ion, offering superior signal-to-noise ratios compared to positive ion mode.

  • FT-IR: Essential for validating the solid-state integrity of the primary amine (N-H stretch) and the sulfonate group, which can be masked or shifted if the compound has formed an unintended salt during precipitation.

Spectroscopic Data Comparison: Reference Standard vs. Technical Grade

To demonstrate the efficacy of this cross-validation approach, the tables below summarize the quantitative data comparing a High-Purity Reference Standard (>99.5%) against a typical Technical Grade Alternative (~95%).

Table 1: Quantitative NMR & FT-IR Cross-Validation

Spectroscopic FeatureHigh-Purity Reference Standard (>99.5%)Technical Grade Alternative (~95%)Diagnostic Significance
1H NMR (DMSO-d6) Sharp doublets/multiplets; clean baseline at 2.0-2.5 ppmBroadened peaks; extra singlet at 2.2 ppmExtra singlet confirms the presence of unreacted o-cresol impurity.
13C NMR (DMSO-d6) Exactly 13 distinct carbon resonances15+ resonances observedValidates exact positional substitution; detects isomeric impurities.
FT-IR (ATR) Sharp N-H stretch (3350 cm⁻¹), S=O (1180 cm⁻¹)Broadened N-H region, shifted S=OIndicates crystal lattice purity, hydration state, and absence of zwitterionic salts.

Table 2: LC-MS & UV-Vis Performance Metrics

ParameterHigh-Purity Reference Standard (>99.5%)Technical Grade Alternative (~95%)Causality / Mechanism
LC Retention Time (Rt) 4.25 min (sharp, symmetrical peak)4.25 min (tailing) + minor peak at 3.8 minTailing and secondary peaks indicate co-eluting polar isomers.
MS Exact Mass (ESI-) m/z 278.0493[M-H]⁻ (Error < 2 ppm)m/z 278.0490 + m/z 294.04 (Oxidation)Confirms exact mass of C13H13NO4S[2]; detects oxidized byproducts.
UV-Vis Maxima λmax 235 nm, 285 nmBaseline drift at 285 nmConfirms the chromophore integrity of the diphenyl ether core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST) and mechanistic justifications for every reagent choice.

Protocol 1: Structural Connectivity via NMR
  • System Suitability (Blank Run): Acquire a 1H spectrum of pure DMSO-d6. Causality: This confirms the absence of residual water or organic wash solvents (like acetone) that could overlap with the critical o-tolyl methyl group signal at ~2.2 ppm.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. Causality: The highly polar sulfonic acid group prevents dissolution in standard non-polar solvents like CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp, highly resolved resonances.

  • Acquisition Parameters: Acquire 1H (64 scans) and 13C (1024 scans) spectra. Crucially, set the relaxation delay (D1) to 2.5 seconds. Causality: The quaternary carbons on the ether linkage (C2) and the sulfonic acid attachment (C1) lack attached protons, resulting in long T1 relaxation times. A standard 1.0s delay would result in severe under-integration, leading to false purity calculations.

Protocol 2: Purity & Exact Mass via LC-MS
  • System Suitability (SST): Inject a 1 µg/mL uracil standard to determine the column void volume and assess baseline peak symmetry.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: While traditional industrial HPLC methods for this compound rely on phosphoric acid to achieve sharp peak shapes, phosphoric acid causes severe ion suppression and source contamination in mass spectrometers. As recommended by 3[3], substituting with formic acid ensures MS compatibility while maintaining the necessary acidic environment to keep the sulfonic acid protonated during chromatography.

  • Chromatographic Separation: Inject 5 µL onto a SIELC Newcrom R1 column (4.6 x 150 mm, 5 µm). Run a linear gradient from 10% B to 90% B over 10 minutes. Causality: The Newcrom R1 is a specialized reverse-phase column with exceptionally low silanol activity[3]. This prevents secondary ionic interactions with the primary amine group at C5, which would otherwise cause severe peak tailing and ruin quantitative integration.

  • Mass Spectrometry: Operate the ESI source in negative mode, scanning from m/z 100 to 600, targeting the exact mass of m/z 278.0493.

Workflow Visualization

The following diagram illustrates the orthogonal data fusion process required to validate the analytical standard, ensuring no single point of failure in the characterization pipeline.

CrossValidation Sample 5-Amino-2-(o-tolyloxy) benzenesulphonic acid Prep Sample Preparation (DMSO-d6 / MeCN) Sample->Prep NMR 1D/2D NMR (Structural Connectivity) Prep->NMR LCMS LC-ESI-MS (Purity & Exact Mass) Prep->LCMS FTIR FT-IR / UV-Vis (Functional Groups) Prep->FTIR DataFusion Orthogonal Data Fusion & Cross-Validation NMR->DataFusion Atom Mapping LCMS->DataFusion m/z & Rt FTIR->DataFusion Absorbance Report ICH Q2(R2) Compliant Validation Report DataFusion->Report Validation

Figure 1: Orthogonal spectroscopic cross-validation workflow for analytical reference standards.

Conclusion

By cross-validating the structural connectivity (NMR), exact mass and purity (LC-MS), and functional group integrity (FT-IR), researchers can confidently differentiate high-purity 5-Amino-2-(o-tolyloxy)benzenesulphonic acid from technical-grade alternatives. Implementing self-validating protocols with mechanistic foresight ensures robust, ICH-compliant analytical data suitable for downstream drug development and high-end dye synthesis.

References

  • National Center for Biotechnology Information (PubChem). "5-Amino-2-(o-tolyloxy)benzenesulphonic acid | C13H13NO4S | CID 3022812". Retrieved from:[Link]

  • SIELC Technologies. "Separation of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid on Newcrom R1 HPLC column". Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures". Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-2-(o-tolyloxy)benzenesulphonic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. To safely and effectively handle 5-Amino-2-(o-tolyloxy)benzenesul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. To safely and effectively handle 5-Amino-2-(o-tolyloxy)benzenesulphonic acid (CAS 93893-58-4) , we must first understand its molecular architecture.

This compound features a highly acidic sulfonic acid moiety (-SO₃H), a nucleophilic amino group (-NH₂), and a lipophilic o-tolyloxy ether linkage. This structural triad dictates its physical behavior: it acts as a zwitterion in its solid state, presents severe eye and skin irritation risks (H315, H319), and carries the potential for allergic contact dermatitis (H317) typical of substituted anilines.

The following guide provides a self-validating, scientifically grounded framework for the personal protective equipment (PPE), operational handling, and disposal of this specific aromatic sulfonic acid.

Physicochemical Hazard Profiling & Causality

Before selecting PPE, we must define the exact mechanisms of threat this chemical poses to the researcher:

  • Acidic Corrosivity: The sulfonic acid group is a strong organic acid. Upon contact with the ambient moisture of the skin or mucous membranes, it rapidly dissociates, causing localized pH drops that lead to protein denaturation and severe irritation[1][2].

  • Sensitization Potential: The free primary amine (-NH₂) can act as a hapten. It has the potential to covalently bind to epidermal proteins, triggering an immune response that manifests as allergic contact dermatitis upon repeated exposure.

  • Lipophilic Penetration: Unlike simpler molecules like sulfanilic acid, the addition of the bulky o-tolyloxy group increases the molecule's partition coefficient (LogP). This enhances its ability to penetrate the lipid bilayer of the stratum corneum before the polar sulfonic group halts its progress, making rapid decontamination critical.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard "Level C" laboratory PPE is insufficient. The following matrix outlines the mandatory protective ensemble, justified by the chemical's specific reactivity.

PPE CategorySpecification & MaterialScientific Justification
Eye/Face Unvented Chemical Splash Goggles (ANSI Z87.1+)The fine crystalline powder poses a severe dust hazard. Unvented goggles prevent airborne particulates from dissolving in the tear film and causing corneal burns[1].
Hand Protection Nitrile Rubber (Minimum thickness: 0.11 mm dry / 0.4 mm wet)Nitrile provides excellent resistance to both the polar sulfonic acid and the aqueous bases used during neutralization. Avoid latex, which offers poor resistance to aromatic compounds.
Body Protection Tyvek® Lab Coat or Neoprene Apron over standard cotton coatThe lipophilic ether linkage can adhere to and penetrate woven fabrics. A non-porous or tightly spunbound barrier prevents trans-dermal migration.
Respiratory NIOSH N95 or P100 Particulate RespiratorMandatory if weighing outside a ductless/HEPA-filtered enclosure. Inhalation of sulfonic acid dust causes immediate mucosal irritation and pulmonary edema.

Operational Workflows & Methodologies

Aromatic sulfonic acids are notoriously difficult to solubilize in neutral water due to their stable, uncharged zwitterionic crystal lattice[3][4]. Handling this chemical usually involves a neutralization step to convert it into a highly soluble sodium salt.

Protocol A: Safe Weighing and Solubilization

Ensure all work is conducted within a certified Class II Biological Safety Cabinet or a Chemical Fume Hood.

  • Preparation: Tare a static-dissipative weighing boat. Aromatic powders often carry static charges that cause them to aerosolize when disturbed.

  • Dispersion: Transfer the desired mass of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid into a receiving flask containing 80% of your final target volume of distilled water (dH₂O). Observation: The powder will largely remain in suspension due to zwitterionic insolubility.

  • Alkaline Shift (Neutralization): Titrate the suspension dropwise with 1M Sodium Hydroxide (NaOH).

    • Mechanistic Note: The base deprotonates the ammonium ion (-NH₃⁺) and neutralizes the sulfonic acid (-SO₃H), collapsing the zwitterion into a highly soluble sodium sulfonate salt[1][4].

  • Thermal Management: Monitor the flask temperature. The acid-base neutralization of sulfonic acids is exothermic[1]. For large-scale preparations (>50g), perform this step in an ice bath to prevent solvent flashing.

  • Final Adjustment: Once the solution clarifies (typically around pH 6.5 - 7.5), QS to the final volume with dH₂O.

G Start Solid 5-Amino-2-(o-tolyloxy) benzenesulphonic acid Weigh Weigh in Enclosed Balance (HEPA) Start->Weigh Solvent Add to Aqueous Solvent Weigh->Solvent Zwitterion Zwitterion Formation (Insoluble Suspension) Solvent->Zwitterion Base Add Base (NaOH/KOH) Zwitterion->Base pH > 6.5 Soluble Deprotonated Sulfonate (Soluble Active Form) Base->Soluble Exothermic Shift

Workflow for handling and solubilizing 5-Amino-2-(o-tolyloxy)benzenesulphonic acid.

Spill Response & Environmental Logistics

Because this compound is an environmental contaminant that can lower the pH of local aquatic systems, unneutralized disposal is strictly prohibited[2][3].

Protocol B: Dry Powder Spill Decontamination

Never sweep dry sulfonic acid powders with a standard broom, as this generates highly irritating, respirable dust.

  • Isolation: Evacuate personnel without respiratory protection from the immediate vicinity.

  • Containment: Surround the spill with a chemical absorbent barrier (e.g., vermiculite).

  • Dust Suppression: Lightly mist the spilled powder with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanistic Note: We use a weak base (bicarbonate) rather than a strong base (NaOH) for spills to control the exothermic reaction and prevent splattering[1]. The generation of CO₂ bubbles will indicate active neutralization.

  • Collection: Once the effervescence ceases, use a plastic scoop (avoid metal to prevent corrosion) to transfer the damp, neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with soap and water, verifying a neutral pH with indicator paper before removing PPE.

SpillResponse Spill Dry Powder Spill Detected Isolate Isolate Area & Don N95/P100 Respirator Spill->Isolate Assess Assess Spill Size Isolate->Assess Small Small (<50g) Assess->Small Large Large (>50g) Assess->Large Wet Mist with 5% NaHCO3 (Prevent Dust & Neutralize) Small->Wet Vacuum Use HEPA-Filtered Chemical Vacuum Large->Vacuum Neutralize Neutralize Residue with Dilute Base Wet->Neutralize Vacuum->Neutralize Dispose Collect as Aqueous Hazardous Waste Neutralize->Dispose

Step-by-step spill response and neutralization protocol for sulfonic acid powders.

Waste Disposal Logistics

Do not pour unreacted 5-Amino-2-(o-tolyloxy)benzenesulphonic acid down the drain.

  • Aqueous Waste: All solutions containing this compound must be adjusted to a pH between 6.0 and 8.0 prior to collection. Store in clearly labeled, vented HDPE carboys (to prevent pressure buildup from residual carbonates).

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in sealed, heavy-duty biohazard/chemical waste bags and incinerated by a licensed environmental contractor.

References

  • National Center for Biotechnology Information. "Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem." PubChem Database. Available at: [Link]

  • Capital Resin Corporation. "How To Neutralize Sulfonic Acid With Caustic Soda." Capital Resin News. Available at: [Link]

  • Thieme-Connect. "Product Class 9: Arenesulfonic Acids and Derivatives." Science of Synthesis. Available at: [Link]

  • Nevada Division of Environmental Protection. "TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS." NDEP Publications. Available at: [Link]

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